molecular formula C12H8ClF B14747180 5-Chloro-6-fluoroacenaphthene CAS No. 1534-80-1

5-Chloro-6-fluoroacenaphthene

Cat. No.: B14747180
CAS No.: 1534-80-1
M. Wt: 206.64 g/mol
InChI Key: QJGMQPVXIDGUBW-UHFFFAOYSA-N
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Description

5-Chloro-6-fluoroacenaphthene is an organic compound that belongs to the class of polycyclic aromatic hydrocarbons It is characterized by the presence of chlorine and fluorine atoms attached to the acenaphthene structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-6-fluoroacenaphthene typically involves the halogenation of acenaphthene. One common method is the electrophilic aromatic substitution reaction, where acenaphthene is treated with chlorine and fluorine sources under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as iron(III) chloride, to facilitate the halogenation process.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to ensure consistent product quality and yield. Additionally, purification techniques like recrystallization and chromatography are used to isolate the desired compound from reaction mixtures.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-6-fluoroacenaphthene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxygenated derivatives.

    Reduction: Reduction reactions can convert the compound into less oxidized forms, potentially altering its reactivity and properties.

    Substitution: Nucleophilic substitution reactions can replace the chlorine or fluorine atoms with other functional groups, leading to the formation of diverse derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like sodium methoxide (NaOCH₃) and potassium tert-butoxide (KOtBu) are employed for nucleophilic substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized acenaphthene derivatives.

Scientific Research Applications

5-Chloro-6-fluoroacenaphthene has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and materials.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly in designing molecules with specific pharmacological effects.

    Industry: It is used in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 5-Chloro-6-fluoroacenaphthene involves its interaction with molecular targets, such as enzymes and receptors. The presence of chlorine and fluorine atoms can enhance the compound’s binding affinity and specificity towards these targets. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, and modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    5-Chloroacenaphthene: Similar structure but lacks the fluorine atom, which may result in different chemical properties and reactivity.

    6-Fluoroacenaphthene:

    5-Chloro-6-fluoro-1,2-dihydroacenaphthene: A hydrogenated derivative with different physical and chemical properties.

Uniqueness

5-Chloro-6-fluoroacenaphthene is unique due to the simultaneous presence of both chlorine and fluorine atoms on the acenaphthene structure. This dual halogenation can significantly influence its chemical behavior, making it a valuable compound for various applications in research and industry.

Properties

CAS No.

1534-80-1

Molecular Formula

C12H8ClF

Molecular Weight

206.64 g/mol

IUPAC Name

5-chloro-6-fluoro-1,2-dihydroacenaphthylene

InChI

InChI=1S/C12H8ClF/c13-9-5-3-7-1-2-8-4-6-10(14)12(9)11(7)8/h3-6H,1-2H2

InChI Key

QJGMQPVXIDGUBW-UHFFFAOYSA-N

Canonical SMILES

C1CC2=CC=C(C3=C(C=CC1=C23)F)Cl

Origin of Product

United States

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